molecular formula C24H36ClN5O2 B605006 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

Cat. No.: B605006
M. Wt: 462.0 g/mol
InChI Key: GHTIAKXLWWMKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

G9a-IN-1 has a wide range of scientific research applications, including:

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to compare its activities to those of other quinazoline and piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G9a-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of G9a-IN-1 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

G9a-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of G9a-IN-1 with modified functional groups, which can be further tested for their biological activity and selectivity .

Mechanism of Action

G9a-IN-1 exerts its effects by specifically binding to the active site of G9a, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The molecular targets of G9a-IN-1 include the histone H3 lysine 9 residues, and its pathways involve the regulation of gene expression through epigenetic modifications .

Properties

IUPAC Name

2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTIAKXLWWMKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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